

A Comparative Guide to the Spectroscopic Properties of Substituted Tetrahydrocarbazoles

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No.: B1305756

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for a series of substituted 1,2,3,4-tetrahydrocarbazoles. The aim is to offer a valuable resource for the identification and characterization of these important heterocyclic compounds, which are prevalent in many biologically active molecules. The data presented herein has been compiled from various scientific sources and is organized for easy comparison.

Introduction to Tetrahydrocarbazoles and Spectroscopic Analysis

Tetrahydrocarbazoles are a class of heterocyclic compounds featuring a fused indole and cyclohexane ring system. Their rigid structure and potential for substitution at various positions make them attractive scaffolds in medicinal chemistry. Spectroscopic techniques such as Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are fundamental tools for elucidating the structure and electronic properties of these molecules. The position and nature of substituents on the tetrahydrocarbazole core significantly influence their spectroscopic signatures. This guide will explore these effects through a comparative presentation of experimental data.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the parent 1,2,3,4-tetrahydrocarbazole and a selection of its derivatives with electron-donating and electron-withdrawing groups at various positions.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption maxima (λ_{max}) are influenced by the extent of conjugation and the electronic nature of the substituents.

Compound	Solvent	λ_{max} (nm)	Reference
1,2,3,4-Tetrahydrocarbazole	Ethanol	234, 285, 293	[1] [2]
6-Chloro-1,2,3,4-tetrahydrocarbazole	Ethylene Glycol	292	
N-(chloroacetyl)-1,2,3,4-tetrahydrocarbazole	DMSO	292	[2]
N-(hydrazinoacetyl)-1,2,3,4-tetrahydrocarbazole	DMSO	290	[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Compound	N-H Stretch (cm ⁻¹)	C=O Stretch (cm ⁻¹)	Other Key Bands (cm ⁻¹)	Reference
1,2,3,4-Tetrahydrocarbazole	3401	-	2928, 2848 (C-H stretch)	[3]
N-Benzoyl-1,2,3,4-tetrahydrocarbazole	-	1675	2924, 2847 (C-H stretch)	[4]
N,N-Diphenyl-1,2,3,4-tetrahydro-9H-carbazole-9-carboxamide	-	1679	2927, 2847 (C-H stretch)	[4]
7-Methyl-1-oxo-1,2,3,4-tetrahydrocarbazole	3256	1655, 1639	-	
8-Methyl-1-oxo-1,2,3,4-tetrahydrocarbazole	3253	1647	2922 (C-H stretch)	[5]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Compound	Solvent	Aromatic Protons (δ , ppm)	Aliphatic Protons (δ , ppm)	NH Proton (δ , ppm)	Reference
1,2,3,4-Tetrahydrocarbazole	CDCl ₃	7.08-7.71 (m, 4H)	2.74 (t, 4H), 1.86-1.99 (m, 4H)	7.64 (br s, 1H)	[3]
6-Cyano-1-methoxy-N,N-dimethyl-1,2,3,4-tetrahydro-9H-carbazole-9-carboxamide	CDCl ₃	7.83 (d, 1H), 7.46 (dd, 1H), 7.26 (d, 1H)	4.69 (t, 1H), 3.42 (s, 3H), 3.17 (s, 3H), 2.86 (s, 3H), 2.58-2.73 (m, 2H), 1.82-2.17 (m, 4H)	-	[4]
N,N-Trimethyl-1,2,3,4-tetrahydro-9H-carbazole-9-carboxamide	CDCl ₃	7.22 (d, 1H), 7.11 (d, 1H), 7.00 (dd, 1H)	3.04 (s, 6H), 2.64-2.79 (m, 4H), 2.44 (s, 3H), 1.85-1.90 (m, 4H)	-	[4]
7-Methyl-1-oxo-1,2,3,4-tetrahydrocarbazole	-	7.20-7.23 (m, 2H)	2.23-3.26 (m, 5H), 2.47 (s, 3H), 1.19-1.27 (m, 3H)	7.20-7.23 (m, 1H)	

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Compound	Solvent	Aromatic Carbons (δ , ppm)	Aliphatic Carbons (δ , ppm)	Carbonyl Carbon (δ , ppm)	Reference
1,2,3,4-Tetrahydrocarbazole	CDCl ₃	108.98, 109.61, 116.81, 118.12, 119.96, 126.82, 133.30, 134.66	20.05, 22.20, 22.32, 22.42	-	[3]
6-Cyano-1-methoxy-N,N-dimethyl-1,2,3,4-tetrahydro-9H-carbazole-9-carboxamide	CDCl ₃	103.8, 111.7, 116.0, 120.3, 124.6, 126.3, 127.4, 136.9, 137.2	19.6, 20.8, 27.7, 37.0, 38.5, 57.0, 71.0	153.6	[4]
N,N-Trimethyl-1,2,3,4-tetrahydro-9H-carbazole-9-carboxamide	CDCl ₃	111.2, 113.6, 118.1, 123.6, 128.9, 130.1, 133.4, 135.5	21.0, 21.3, 22.8, 23.1, 23.2, 38.0	154.8	[4]
7-Methyl-1-oxo-1,2,3,4-tetrahydrocarbazole	-	-	-	191.09, 191.25	

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and elucidating the

structure.

Compound	Ionization Method	Molecular Ion (m/z)	Key Fragments (m/z)	Reference
1,2,3,4-Tetrahydrocarbazole	GC-MS	171	170, 143	[6]
N,N-Diphenyl-1,2,3,4-tetrahydro-9H-carbazole-9-carboxamide	HRMS	364	-	[4]
8-Methyl-1-oxo-1,2,3,4-tetrahydrocarbazole	ESI	261 [M] ⁺	-	[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of new experiments.

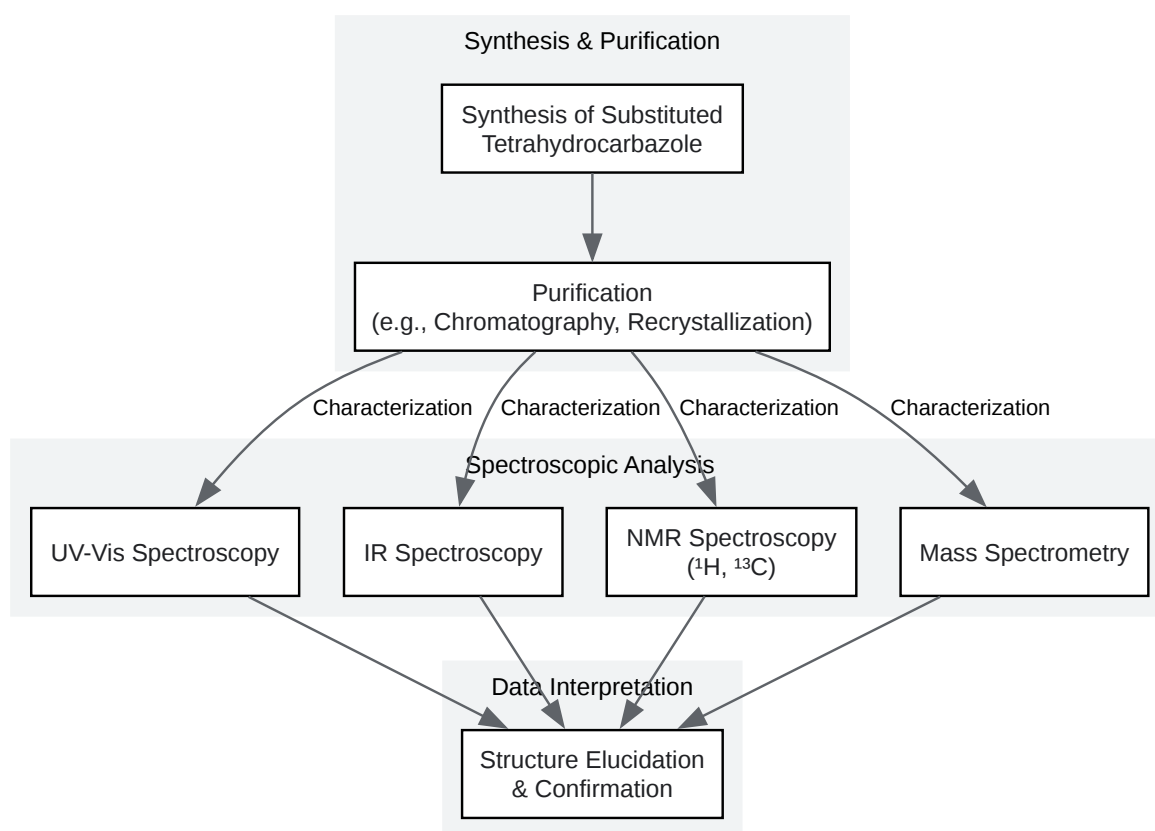
General Spectroscopic Methods

- **UV-Visible Spectroscopy:** Spectra are typically recorded on a double-beam spectrophotometer using a quartz cuvette with a 1 cm path length. The sample is dissolved in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) to a concentration of approximately 10^{-5} M. The spectrum is scanned over a range of 200-400 nm.
- **Infrared Spectroscopy:** IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid or liquid sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm^{-1} .

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a field strength of 400 MHz or higher. Samples are dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
- Mass Spectrometry: High-resolution mass spectra (HRMS) are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. Gas chromatography-mass spectrometry (GC-MS) with electron impact (EI) ionization is also commonly used for volatile compounds.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of substituted tetrahydrocarbazoles.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and spectroscopic characterization of substituted tetrahydrocarbazoles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1H-Carbazole, 2,3,4,9-tetrahydro- [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rsc.org [rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. 1,2,3,4-Tetrahydrocarbazole | C₁₂H₁₃N | CID 13664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Spectroscopic Properties of Substituted Tetrahydrocarbazoles]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1305756#spectroscopic-data-for-substituted-tetrahydrocarbazoles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com